molecular formula C15H15NO5 B12913699 2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)- CAS No. 43148-98-7

2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)-

Cat. No.: B12913699
CAS No.: 43148-98-7
M. Wt: 289.28 g/mol
InChI Key: SBQMWXMHHZYIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid is a complex organic compound that features an oxazolidinone ring, a phenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the oxazolidinone intermediate with propargyl bromide in the presence of a base such as potassium carbonate.

    Coupling with the Phenyl Group: The final step involves coupling the oxazolidinone derivative with a phenyl acetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.

    Substitution: The phenyl group and the acetic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies investigating the mechanisms of action of various biological processes, particularly those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The prop-2-yn-1-yloxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.

    Cycloserine: A compound with a similar oxazolidinone ring but different biological activity.

Uniqueness

2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which can confer additional chemical reactivity and biological activity compared to other oxazolidinone derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

43148-98-7

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

2-[4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]phenyl]acetic acid

InChI

InChI=1S/C15H15NO5/c1-2-7-20-10-13-9-16(15(19)21-13)12-5-3-11(4-6-12)8-14(17)18/h1,3-6,13H,7-10H2,(H,17,18)

InChI Key

SBQMWXMHHZYIMI-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.